
1-(2,4-Dichlorophenyl)-3-methylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)-3-methylbutan-2-one is an organic compound with the molecular formula C8H6Cl2O. This compound is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a ketone group attached to the benzene ring. It is a white crystalline solid with a molecular weight of 189.039 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)-3-methylbutan-2-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,4-dichlorobenzene is reacted with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar Friedel-Crafts acylation reactions. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of modern catalysts and solvent systems can enhance the efficiency of the reaction and reduce by-products.
化学反应分析
Types of Reactions: 1-(2,4-Dichlorophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form 2,4-dichlorobenzaldehyde using oxidizing agents such as chromyl chloride (CrO2Cl2) or manganese dioxide (MnO2).
Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with reagents such as nitric acid (HNO3) or halogens (e.g., Br2) introducing additional substituents.
Major Products Formed:
Oxidation: 2,4-Dichlorobenzaldehyde
Reduction: 1-(2,4-Dichlorophenyl)-3-methylbutan-2-ol
Substitution: 2,4-Dichloro-3-methylbutan-2-one with additional substituents
科学研究应用
1-(2,4-Dichlorophenyl)-3-methylbutan-2-one has various applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical compounds. It can be employed in the preparation of pharmaceuticals, agrochemicals, and other organic molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its structural similarity to other biologically active compounds makes it a valuable tool in biochemistry.
Medicine: . Its ability to undergo various chemical reactions allows for the synthesis of novel therapeutic agents.
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 1-(2,4-Dichlorophenyl)-3-methylbutan-2-one exerts its effects depends on its specific application. These interactions can modulate enzyme activity, receptor binding, or other molecular processes.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.
Other Pathways: The compound may interact with other molecular targets, influencing various biological processes.
相似化合物的比较
2,4-Dichloroacetophenone
2,4,6-Trichloroacetophenone
2,4-Dichlorophenol
2,4,5-Trichlorophenol
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-methylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-7(2)11(14)5-8-3-4-9(12)6-10(8)13/h3-4,6-7H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTUJHPNKSLMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



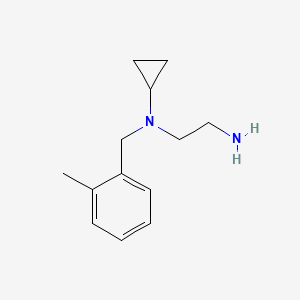
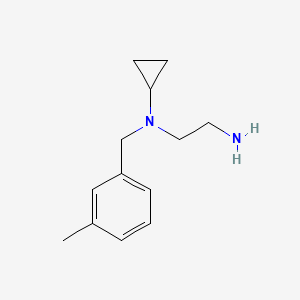

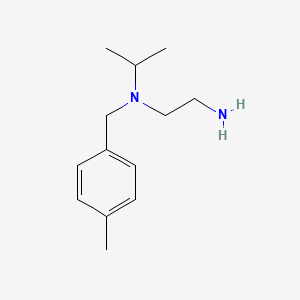
![2-[Ethyl-[(2-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846081.png)
![2-[Ethyl-[(2-fluorophenyl)methyl]azaniumyl]acetate](/img/structure/B7846086.png)

![2-[(3-Methylphenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7846102.png)
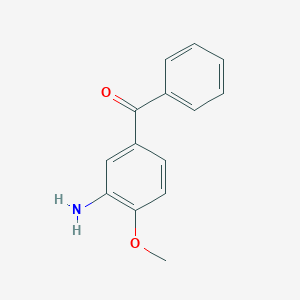
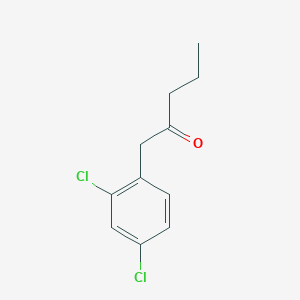
![2-((3'-Fluoro-[1,1'-biphenyl]-3-yl)oxy)ethanamine](/img/structure/B7846117.png)
